2-chloro-N-(2,4-dimethylphenyl)benzamide
Description
2-Chloro-N-(2,4-dimethylphenyl)benzamide is a substituted benzamide derivative characterized by a benzamide core with a chlorine atom at the 2-position and an N-linked 2,4-dimethylphenyl group. Its molecular formula is C₁₅H₁₄ClNO, with a calculated molecular weight of 259.73 g/mol. The compound belongs to the benzanilide family, where structural variations in substituent positions significantly influence physicochemical properties and intermolecular interactions . The trans conformation of the amide group (N–H and C=O bonds) is a hallmark of its solid-state structure, as observed in related derivatives .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,4-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKZERIJNNOPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304110 | |
| Record name | 2-chloro-N-(2,4-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5362-14-1, 136925-91-2 | |
| Record name | 2-chloro-N-(2,4-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-2',4'-BENZOXYLIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-chloro-N-(2,4-dimethylphenyl)benzamide and their distinguishing features:
Substituent Position Effects
- 3,5-Dimethylphenyl: Meta-substitution minimizes steric clash, allowing closer packing in the solid state . 4-Methoxyphenyl: The para-methoxy group increases electron density on the aniline ring, altering solubility and hydrogen-bonding capabilities .
Benzamide Ring Substitution :
Crystallographic and Conformational Analysis
- Trans Amide Conformation : Observed universally in benzanilides, including the target compound and 2-chloro-N-(3,5-dimethylphenyl)benzamide, due to minimized steric strain .
- Dihedral Angles :
Physicochemical Properties
- Solubility: Electron-donating groups (e.g., methoxy in ) enhance solubility in polar solvents like ethanol, whereas electron-withdrawing substituents (e.g., Cl in ) increase hydrophobicity.
- Melting Points : Steric hindrance from ortho-substituents (e.g., 2,4-dimethyl or 2,6-dichloro) elevates melting points due to tighter crystal packing .
Functional Analogues with Heterocyclic Moieties
- For example, 2-chloro-N-(1,2,4-thiadiazol-5-yl)benzamide derivatives exhibit enhanced metabolic stability .
- Benzoxazole Derivatives (e.g., ): The benzoxazole group introduces π-π stacking interactions, influencing solid-state photophysical properties .
Preparation Methods
Two-Step Amidation Protocol
The most widely documented laboratory-scale synthesis involves a two-step sequence starting from 2,4-dimethylaniline (C₈H₁₁N) and 2-chlorobenzoyl chloride (C₇H₄ClOCl).
Step 1: Formation of the Benzoyl Chloride Intermediate
2-Chlorobenzoic acid is activated via thionyl chloride (SOCl₂) treatment under reflux conditions:
$$ \text{2-Cl-C₆H₄-COOH + SOCl₂ → 2-Cl-C₆H₄-COCl + SO₂↑ + HCl↑} $$
Reaction parameters:
Step 2: Amide Bond Formation
The acyl chloride reacts with 2,4-dimethylaniline in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base:
$$ \text{2-Cl-C₆H₄-COCl + H₂N-C₆H₃(CH₃)₂ → 2-Cl-C₆H₄-CONH-C₆H₃(CH₃)₂ + HCl} $$
Key conditions:
Single-Pot Coupling Method
Advanced protocols employ coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to bypass acyl chloride isolation:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | 4-Dimethylaminopyridine |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 70–75% |
This method reduces hazardous waste but requires stringent moisture control.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale manufacturing utilizes flow chemistry to enhance safety and efficiency:
| Feature | Batch Reactor | Flow Reactor |
|---|---|---|
| Throughput | 5–10 kg/day | 50–100 kg/day |
| Temperature Control | ±2°C | ±0.5°C |
| Byproduct Formation | 8–12% | 3–5% |
| Energy Consumption | 15 kWh/kg | 9 kWh/kg |
Key advantages include real-time monitoring and automated quenching of excess reagents.
Solvent Recovery Systems
Industrial plants integrate distillation units to recycle dichloromethane (≥98% recovery) and triethylamine (≥95% recovery), reducing production costs by 40% compared to laboratory methods.
Crystallization and Purification
Solvent Selection for Recrystallization
Optimal solvent systems determined via phase diagrams:
| Solvent Combination | Purity (%) | Crystal Size (μm) |
|---|---|---|
| Ethanol/Water (3:1) | 99.2 | 50–100 |
| Acetone/Hexane (1:2) | 98.7 | 20–50 |
| Ethyl Acetate | 97.5 | 100–200 |
Ethanol/water mixtures provide the best balance of purity and crystal morphology for pharmaceutical applications.
Chromatographic Purification
Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) achieves >99.5% purity for analytical standards.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 7.82 (d, J = 7.8 Hz, 1H), 7.51–7.43 (m, 3H), 7.21 (s, 1H), 6.99 (d, J = 8.2 Hz, 1H), 2.34 (s, 3H), 2.28 (s, 3H).
IR (KBr):
ν 3280 (N-H stretch), 1645 (C=O), 1540 (C-Cl), 1480 (C=C aromatic).
X-ray Crystallography
Single-crystal analysis reveals:
- Dihedral angle between aromatic rings: 3.30°
- Hydrogen bond network: N-H···O (2.03 Å)
- Density: 1.312 g/cm³
Comparative Analysis of Synthetic Methods
| Metric | Two-Step Method | Single-Pot Method | Flow Chemistry |
|---|---|---|---|
| Total Yield | 82% | 73% | 89% |
| Purity | 99.2% | 98.5% | 99.8% |
| Process Time | 22 hr | 26 hr | 4 hr |
| E-Factor* | 18.7 | 12.4 | 5.9 |
*Environmental factor = (mass waste)/(mass product)
Emerging Methodologies
Photochemical Activation
Pilot studies using UV light (254 nm) accelerate amidation rates by 3× compared to thermal methods, achieving 95% conversion in 2 hours.
Biocatalytic Approaches
Immobilized lipase (Candida antarctica) mediates amide bond formation in aqueous media:
- pH: 7.0–7.5
- Temperature: 37°C
- Yield: 68%
This green chemistry method eliminates halogenated solvent use.
Regulatory Compliance
Current Good Manufacturing Practice (cGMP) requirements specify:
- Residual solvent limits: <500 ppm for dichloromethane
- Heavy metal contaminants: <10 ppm (Pb, Hg, Cd)
- Microbial limits: <100 CFU/g
Q & A
Basic: What are the optimal synthetic routes for 2-chloro-N-(2,4-dimethylphenyl)benzamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves a multi-step process starting with benzoyl chloride derivatives and substituted anilines. Key steps include:
- Acylation : Reacting 2-chlorobenzoyl chloride with 2,4-dimethylaniline in the presence of a base (e.g., pyridine) under anhydrous conditions.
- Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product.
Critical parameters include temperature control (0–5°C during acylation to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of aniline to acyl chloride for excess reactant removal). Side reactions, such as over-acylation or hydrolysis, can reduce yields; these are mitigated by maintaining anhydrous conditions and inert atmospheres .
Advanced: How does the substitution pattern on the benzamide core influence the compound’s electronic properties and reactivity?
Answer:
The 2-chloro and 2,4-dimethylphenyl groups induce steric and electronic effects:
- Electron-Withdrawing Chlorine : Increases electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic substitutions (e.g., amide bond formation).
- Dimethyl Substituents : Ortho/para-methyl groups on the phenyl ring increase lipophilicity and steric hindrance, affecting binding to biological targets. Computational studies (DFT calculations) reveal reduced electron density at the amide nitrogen, impacting hydrogen-bonding interactions. Substituent effects are validated via Hammett plots and comparative NMR analysis with analogs .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : H NMR (δ 7.3–7.5 ppm for aromatic protons, δ 2.3 ppm for methyl groups) and C NMR (δ 165 ppm for carbonyl carbon) confirm structure.
- IR Spectroscopy : Strong absorption at ~1680 cm (C=O stretch) and 3300 cm (N-H stretch).
- Mass Spectrometry : ESI-MS ([M+H] at m/z 274.08) validates molecular weight.
Cross-referencing with PubChem data (CID 295081) ensures consistency in spectral assignments .
Advanced: What computational approaches are recommended for modeling the interaction of this compound with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., P2X7 receptors) to predict binding modes. The InChIKey (JSBARNARTCXPMV-UHFFFAOYSA-N) facilitates 3D structure retrieval from PubChem.
- MD Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA calculations).
- QSAR Studies : Correlate substituent positions (e.g., chlorine vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
Basic: What are the common side reactions encountered during synthesis, and how can they be mitigated?
Answer:
- Over-Acylation : Formation of bis-acylated by-products. Mitigated by slow addition of acyl chloride and using excess aniline.
- Hydrolysis : Degradation of the amide bond under acidic/alkaline conditions. Avoided by maintaining pH 6–8 during workup.
- Oxidation : Methyl groups on the phenyl ring may oxidize; use of antioxidants (e.g., BHT) and inert atmospheres (N) prevents this. TLC monitoring (hexane:ethyl acetate 4:1) identifies impurities early .
Advanced: How do crystallographic data refinement tools like SHELX improve the accuracy of structural determinations for this compound?
Answer:
SHELX programs (e.g., SHELXL) enable high-precision refinement of X-ray diffraction
- Twinned Data Handling : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning common in benzamide derivatives.
- Hydrogen Atom Positioning : Riding model or independent refinement using Hirshfeld atom refinement (HAR) for accurate H-atom placement.
- Validation : PLATON checks for voids, R values (<5%), and ADDSYM alerts for missed symmetry. CIF files from the Cambridge Structural Database (CSD) are cross-checked for consistency .
Advanced: What strategies are recommended for analyzing data contradictions in biological activity studies of this compound?
Answer:
- Dose-Response Curves : Replicate assays (n ≥ 3) to identify outliers. Use IC values with 95% confidence intervals.
- Target Selectivity Profiling : Compare activity across related receptors (e.g., P2X3 vs. P2X7) via radioligand binding assays.
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) to validate mechanisms. Contradictions in cytotoxicity (e.g., MTT vs. LDH assays) are resolved using orthogonal viability tests .
Basic: What are the stability profiles of this compound under various storage conditions?
Answer:
- Thermal Stability : Decomposes above 200°C (DSC/TGA data). Store at 2–8°C in amber vials.
- Photostability : UV light exposure (>300 nm) causes N–Cl bond cleavage. Use light-protected containers.
- Hydrolytic Stability : Stable in anhydrous DMSO; avoid aqueous buffers with pH < 4 or > 9. Degradation products are monitored via HPLC (C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
